

# A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Structural Elucidation and Data Interpretation

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## Compound of Interest

Compound Name: **4-Ethoxycinnamic Acid**

Cat. No.: **B3379082**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Ethoxycinnamic acid**, a derivative of cinnamic acid, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by a para-substituted ethoxy group on the phenyl ring conjugated with an acrylic acid moiety, imparts specific physicochemical properties that are of interest in drug design and materials science. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Ethoxycinnamic acid**, offering insights into the principles of data acquisition and the logic behind spectral interpretation.

## Molecular Structure and Spectroscopic Overview

The structural integrity of **4-Ethoxycinnamic acid** is unequivocally established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

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 C7; C7 -- C8; C1 -- C9; C9 -- H1; C9 -- C10; C10 -- H2; C10 -- C11; C11 -- O2; C11 -- O3; O3 -
 H3;
```

```
// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- O2
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```

```
}
```

Caption: Molecular Structure of **4-Ethoxycinnamic Acid**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For **4-Ethoxycinnamic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the substitution pattern of the aromatic ring and the stereochemistry of the alkene.

## Experimental Protocol: NMR Spectroscopy

**Rationale for Experimental Choices:** The selection of a suitable deuterated solvent is critical to avoid interfering signals from the solvent itself. Deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) are common choices for cinnamic acid derivatives due to their ability to dissolve the compound and their distinct chemical shift ranges. Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements. A moderate sample concentration of 5-10 mg in 0.6-0.8 mL of

solvent is generally sufficient for obtaining high-quality spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **4-Ethoxycinnamic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean vial.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive  $^{13}\text{C}$  nucleus.

## $^1\text{H}$ NMR Data and Interpretation

While a publicly archived, peer-reviewed  $^1\text{H}$  NMR spectrum for **4-Ethoxycinnamic acid** is not readily available, the expected chemical shifts and coupling constants can be reliably predicted based on the spectra of closely related analogs such as ethyl 4-ethoxycinnamate and 4-methoxycinnamic acid.

Expected  $^1\text{H}$  NMR Data (Predicted):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	Broad Singlet	1H	-COOH
~7.7	Doublet	1H	Ar-CH=
~7.5	Doublet	2H	Ar-H (ortho to acrylic)
~6.9	Doublet	2H	Ar-H (meta to acrylic)
~6.3	Doublet	1H	=CH-COOH
~4.1	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.4	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### Interpretation of the $^1\text{H}$ NMR Spectrum:

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (around 12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.
- Alkene Protons (-CH=CH-): Two doublets are expected for the vinyl protons. The trans-stereochemistry results in a large coupling constant ( $J \approx 16$  Hz). The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) appears further downfield (~7.7 ppm) compared to the proton adjacent to the carbonyl group (=CH-COOH) at ~6.3 ppm.
- Aromatic Protons (Ar-H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating ethoxy group are shielded relative to the protons ortho to the electron-withdrawing acrylic acid group.
- Ethoxy Group Protons (-O-CH<sub>2</sub>-CH<sub>3</sub>): The methylene protons (-O-CH<sub>2</sub>-) are expected to appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet around 1.4 ppm, coupled to the methylene protons.

## $^{13}\text{C}$ NMR Data and Interpretation

Similar to the  $^1\text{H}$  NMR data, a publicly available, peer-reviewed  $^{13}\text{C}$  NMR spectrum for **4-Ethoxycinnamic acid** is not readily found. The following are the expected chemical shifts based on known substituent effects and data from analogous compounds.

Expected  $^{13}\text{C}$  NMR Data (Predicted):

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	-COOH
~160	Ar-C-O
~145	Ar-CH=
~130	Ar-CH (ortho to acrylic)
~127	Ar-C (ipso to acrylic)
~116	=CH-COOH
~115	Ar-CH (meta to acrylic)
~64	-O-CH <sub>2</sub> -
~15	-CH <sub>3</sub>

Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- **Carbonyl Carbon (-COOH):** The carboxylic acid carbon is expected to resonate at the most downfield position, typically around 168 ppm.
- **Alkene Carbons (-CH=CH-):** The two  $\text{sp}^2$  hybridized carbons of the alkene will appear in the range of 115-145 ppm. The carbon attached to the aromatic ring (Ar-CH=) will be further downfield than the carbon adjacent to the carbonyl group (=CH-COOH).
- **Aromatic Carbons (Ar-C):** The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ethoxy group (Ar-C-O) will be significantly downfield (~160 ppm). The remaining aromatic carbons will appear in the typical aromatic region (115-130 ppm).
- **Ethoxy Group Carbons (-O-CH<sub>2</sub>-CH<sub>3</sub>):** The methylene carbon (-O-CH<sub>2</sub>-) is expected around 64 ppm, while the methyl carbon (-CH<sub>3</sub>) will be the most upfield signal at approximately 15

ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-Ethoxycinnamic acid** will exhibit characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and ether functionalities.

## Experimental Protocol: IR Spectroscopy

**Rationale for Experimental Choices:** For solid samples like **4-Ethoxycinnamic acid**, the potassium bromide (KBr) pellet method is a common and effective technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400  $\text{cm}^{-1}$ ). This method avoids solvent interference and provides a high-quality spectrum of the solid-state sample.

**Step-by-Step Methodology:**

- **Sample Preparation:** Grind a small amount (1-2 mg) of **4-Ethoxycinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

## IR Spectrum Data and Interpretation

While a specific spectrum for **4-ethoxycinnamic acid** is not readily available in public databases, the expected absorption frequencies can be confidently predicted.

**Expected IR Absorption Bands:**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3050	C-H stretch	Aromatic/Alkene
~2980, ~2870	C-H stretch	Aliphatic (Ethoxy)
~1680	C=O stretch	Carboxylic Acid
~1625	C=C stretch	Alkene
~1600, ~1510	C=C stretch	Aromatic Ring
~1250, ~1040	C-O stretch	Ether/Carboxylic Acid
~980	=C-H bend (out-of-plane)	trans-Alkene

#### Interpretation of the IR Spectrum:

- O-H Stretch: A very broad absorption band from 3300 to 2500 cm<sup>-1</sup> is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
- C-H Stretches: Absorptions just above 3000 cm<sup>-1</sup> are characteristic of aromatic and vinylic C-H stretching vibrations. The peaks just below 3000 cm<sup>-1</sup> correspond to the aliphatic C-H stretches of the ethoxy group.
- C=O Stretch: A strong, sharp absorption band around 1680 cm<sup>-1</sup> is indicative of the carbonyl (C=O) stretch of the conjugated carboxylic acid.
- C=C Stretches: The alkene C=C stretch is expected around 1625 cm<sup>-1</sup>, while the aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1510 cm<sup>-1</sup>.
- C-O Stretches: Strong bands in the fingerprint region, particularly around 1250 cm<sup>-1</sup> (asymmetric C-O-C stretch of the aryl ether) and 1040 cm<sup>-1</sup> (symmetric C-O-C stretch), confirm the presence of the ethoxy group. The C-O stretch of the carboxylic acid also contributes in this region.
- =C-H Bend: A strong out-of-plane bending vibration around 980 cm<sup>-1</sup> is characteristic of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

## Experimental Protocol: Mass Spectrometry

**Rationale for Experimental Choices:** Electron Ionization (EI) is a classic and robust ionization technique for relatively small, volatile organic molecules like **4-Ethoxycinnamic acid**. It involves bombarding the sample with high-energy electrons (typically 70 eV), which causes ionization and characteristic fragmentation. This "hard" ionization technique is highly reproducible and generates a fingerprint-like mass spectrum that can be compared to spectral libraries.

**Step-by-Step Methodology:**

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular ion ( $M^{+\bullet}$ ) and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of **4-Ethoxycinnamic acid** is available from the NIST WebBook.[\[1\]](#)

**Key Mass Spectrometry Data:**

m/z	Relative Intensity (%)	Proposed Fragment
192	100	$[M]^{+\bullet}$ (Molecular Ion)
164	~80	$[M - CO]^{+\bullet}$ or $[M - C_2H_4]^{+\bullet}$
147	~95	$[M - OCH_2CH_3]^+$
119	~60	$[M - COOH - C_2H_4]^+$

```
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M [label=" $[C_{11}H_{12}O_3]^{+\bullet}$ \n $m/z = 192$ "]; F1 [label=" $[C_{10}H_{12}O_2]^{+\bullet}$ \n $m/z = 164$ "]; F2 [label=" $[C_9H_7O_2]^{+\bullet}$ \n $m/z = 147$ "]; F3 [label=" $[C_8H_7O]^{+\bullet}$ \n $m/z = 119$ "];  
  
M -> F1 [label="- CO or -  $C_2H_4$ "]; M -> F2 [label="-  $\bullet OCH_2CH_3$ "]; F1 -> F3 [label="- COOH];  
}  
  
}
```

Caption: Proposed EI Mass Spectrometry Fragmentation of **4-Ethoxycinnamic Acid**

#### Interpretation of the Mass Spectrum:

- Molecular Ion Peak ( $[M]^{+\bullet}$ ): The peak at  $m/z$  192 corresponds to the molecular weight of **4-Ethoxycinnamic acid** ( $C_{11}H_{12}O_3$ ), confirming its elemental composition. This is the base peak, indicating its relative stability under EI conditions.
- Fragment at  $m/z$  164: This significant peak likely arises from the loss of either a neutral molecule of carbon monoxide (CO) from the carboxylic acid group or the loss of ethene ( $C_2H_4$ ) from the ethoxy group.
- Fragment at  $m/z$  147: This intense peak corresponds to the loss of an ethoxy radical ( $\bullet OCH_2CH_3$ ), resulting in a stable acylium ion.
- Fragment at  $m/z$  119: This fragment can be formed by the subsequent loss of a carboxyl radical ( $\bullet COOH$ ) from the fragment at  $m/z$  164 (after the loss of ethene).

## Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of **4-Ethoxycinnamic acid**. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would confirm the connectivity of the carbon-hydrogen framework and the stereochemistry of the molecule. IR spectroscopy identifies the key functional groups, including the carboxylic acid, alkene, aromatic ring, and ether moieties. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, which further corroborates the proposed structure. This in-depth spectroscopic guide serves as a crucial reference for researchers and professionals, ensuring the accurate identification and quality control of **4-Ethoxycinnamic acid** in scientific and industrial applications.

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## References

- 1. [websites.umich.edu](http://websites.umich.edu) [websites.umich.edu]
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